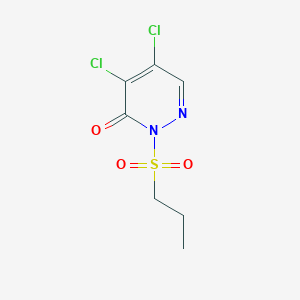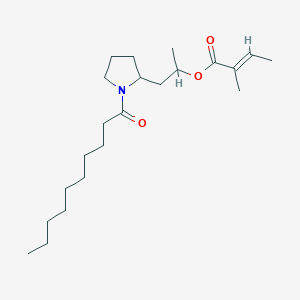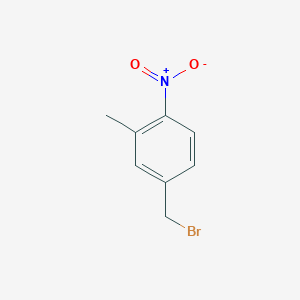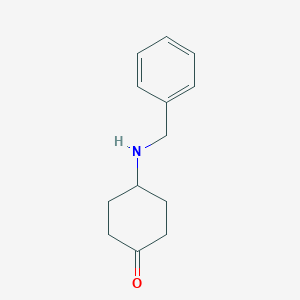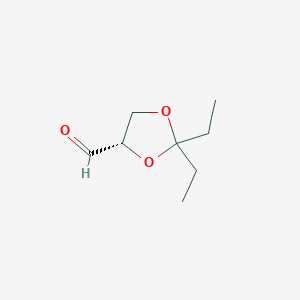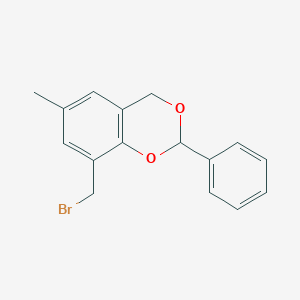
8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound, also known as BMMD, has been synthesized using different methods and has been found to have both advantages and limitations in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and division. It has been found to selectively bind to certain proteins and enzymes, which may be responsible for its antitumor activity and fluorescence properties.
Efectos Bioquímicos Y Fisiológicos
8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine has been found to have both biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, which may be due to its ability to target certain enzymes and proteins that are involved in cell growth and division. It has also been found to selectively bind to certain proteins and enzymes, which may be responsible for its fluorescence properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine has both advantages and limitations for laboratory experiments. Its fluorescence properties make it a useful tool for imaging biological systems, as it can selectively bind to certain proteins and enzymes. However, its synthesis method can be complex and time-consuming, which may limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research on 8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine. It could be studied further for its antitumor activity, as well as its potential use as a fluorescent probe for imaging biological systems. Its mechanism of action could also be further explored to better understand how it targets certain enzymes and proteins. Additionally, new synthesis methods could be developed to make the compound more accessible for laboratory experiments.
Conclusion
In conclusion, 8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research on this compound could lead to new discoveries and advancements in various scientific fields.
Métodos De Síntesis
8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine can be synthesized using different methods, including the Grignard reaction and the Suzuki-Miyaura coupling reaction. The Grignard reaction involves the reaction of phenyl magnesium bromide with 6-methyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydropyrimidine, followed by the addition of formaldehyde and bromine. The Suzuki-Miyaura coupling reaction involves the reaction of 6-methyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydropyrimidine with phenylboronic acid, followed by the addition of formaldehyde and bromine.
Aplicaciones Científicas De Investigación
8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine has been found to have potential applications in various fields of scientific research. It has been studied for its antitumor activity, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use as a fluorescent probe for imaging biological systems, as it has been found to selectively bind to certain proteins and enzymes.
Propiedades
Número CAS |
159150-88-6 |
|---|---|
Nombre del producto |
8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine |
Fórmula molecular |
C16H15BrO2 |
Peso molecular |
319.19 g/mol |
Nombre IUPAC |
8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine |
InChI |
InChI=1S/C16H15BrO2/c1-11-7-13(9-17)15-14(8-11)10-18-16(19-15)12-5-3-2-4-6-12/h2-8,16H,9-10H2,1H3 |
Clave InChI |
HHXYEOOAWYSJME-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)CBr)OC(OC2)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC2=C(C(=C1)CBr)OC(OC2)C3=CC=CC=C3 |
Sinónimos |
4H-1,3-Benzodioxin,8-(bromomethyl)-6-methyl-2-phenyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



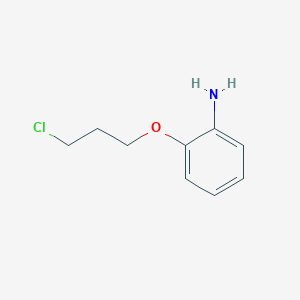
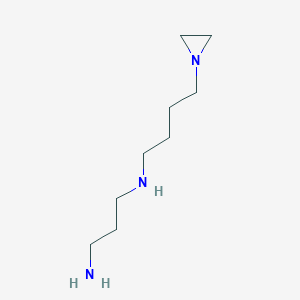
![Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B115695.png)
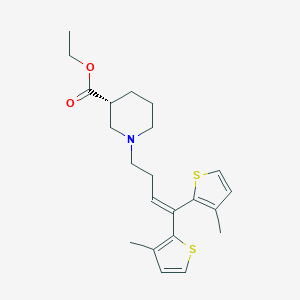
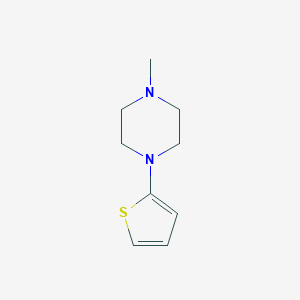
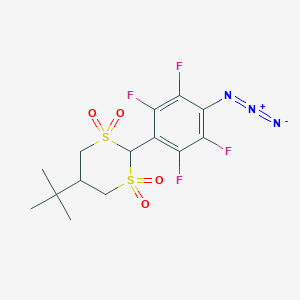
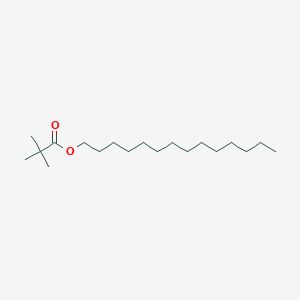
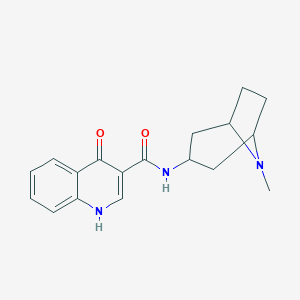
![(4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B115708.png)
